molecular formula C19H15FN2O B2462858 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone CAS No. 1251684-08-8

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone

Cat. No.: B2462858
CAS No.: 1251684-08-8
M. Wt: 306.34
InChI Key: MYHYDFXCGMYQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone typically involves the reaction of an acid chloride with an amine in the presence of a solvent such as N,N-dimethylacetamide (DMAC). The reaction is carried out at low temperatures (0°C) initially and then allowed to warm to room temperature (23°C) over a period of 2 hours. The product is isolated by precipitation and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is unique due to its combination of a fluorophenyl group, a pyrrole ring, and an indoline moiety. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-16-7-5-13(6-8-16)15-11-17(21-12-15)19(23)22-10-9-14-3-1-2-4-18(14)22/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHYDFXCGMYQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.